8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is an organic compound with the molecular formula C₉H₈ClN₄O₄ and a molecular weight of approximately 229.617 g/mol. It features a dioxine ring structure fused with a nitro group and a chloromethyl substituent. The compound is characterized by its unique arrangement of atoms which contributes to its chemical reactivity and biological properties. It is classified under the category of heterocyclic compounds, specifically benzodioxanes, which are known for their diverse applications in medicinal chemistry and material science .
CMNBD is primarily used as a reagent in proteomics research for protein modification []. The chloromethyl group acts as an electrophile, targeting nucleophilic groups like thiols in cysteine residues of proteins. This forms a covalent bond between CMNBD and the protein, allowing for further analysis or manipulation of the modified protein.
The chemical behavior of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine can be understood through various reactions it undergoes:
Research indicates that 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes and its effects on cellular processes. The presence of the nitro group is particularly important as it often correlates with increased biological activity in related compounds. Specific studies have shown its interaction with cytochrome P450 enzymes, suggesting implications in drug metabolism and toxicity .
The synthesis of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine can be achieved through several methods:
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine has several applications:
Studies on the interactions of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine with biological systems have revealed significant insights:
Several compounds share structural similarities with 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
6-Nitro-4H-benzo[1,3]dioxine | Lacks chloromethyl group | Higher solubility; used primarily in research |
8-Bromomethyl-6-nitro-4H-benzo[1,3]dioxine | Bromine instead of chlorine | Different reactivity profile; potential for varied applications |
2-Hydroxymethyl-4-nitrophenol | Hydroxymethyl instead of chloromethyl | Precursor to other compounds; less stable |
The uniqueness of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine lies in its specific combination of a chloromethyl group and a nitro substituent on the dioxine core, which enhances its reactivity and biological activity compared to similar compounds.
Molecular Formula: C₉H₈ClNO₄
Molecular Weight: 229.617 g/mol
IUPAC Name: 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine
SMILES: C1C2=C(C(=CC(=C2)N+[O-])CCl)OCO1
InChI: InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2
CAS Number: 99849-17-9
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₈ClNO₄ | |
SMILES | C1C2=C(C(=CC(=C2)N+[O-])CCl)OCO1 | |
InChI | 1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2 | |
CAS Number | 99849-17-9 |
Synonyms: 8-Chloromethyl-6-nitro-4H-benzodioxine; 8-(chloromethyl)-6-nitro-2,4-dihydro-1,3-benzodioxine.
The synthesis of 8-chloromethyl-6-nitro-4H-benzodioxine emerged from early studies on benzodioxine derivatives. Key milestones include:
Benzodioxines are classified by the positions of oxygen atoms in the dioxane ring:
Isomer | Structure | Example Compounds |
---|---|---|
1,2-Benzodioxane | O1C=C–C2=O | Safrole, Isosafrole |
1,3-Benzodioxane | O1C2=C–C2=O | 8-Chloromethyl-6-nitro-4H-benzodioxine |
1,4-Benzodioxane | O1C2=C–C2=O | 1,4-Benzodioxin-2(3H)-one |
8-Chloromethyl-6-nitro-4H-benzodioxine is distinguished by its nitro group (electron-withdrawing) and chloromethyl group (electrophilic), enabling diverse reactivity. It contrasts with 1,4-benzodioxin derivatives, which often serve as scaffolds in antipsychotic or antihypertensive agents.